(Z)-2-cyano-N-(5-(4-methylbenzyl)thiazol-2-yl)-3-(p-tolyl)acrylamide
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Overview
Description
(Z)-2-cyano-N-(5-(4-methylbenzyl)thiazol-2-yl)-3-(p-tolyl)acrylamide is a synthetic organic compound that features a thiazole ring, a cyano group, and an acrylamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-cyano-N-(5-(4-methylbenzyl)thiazol-2-yl)-3-(p-tolyl)acrylamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-methylbenzylamine with α-bromoacetophenone in the presence of sulfur.
Introduction of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction using a suitable cyanating agent such as sodium cyanide.
Acrylamide Formation: The final step involves the formation of the acrylamide moiety through a condensation reaction between the thiazole derivative and p-tolylacrylamide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-cyano-N-(5-(4-methylbenzyl)thiazol-2-yl)-3-(p-tolyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano group or the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Sodium cyanide in dimethylformamide or other polar aprotic solvents.
Major Products
Oxidation: Oxidized derivatives of the thiazole ring or the acrylamide moiety.
Reduction: Reduced forms of the cyano group or the acrylamide moiety.
Substitution: Substituted thiazole derivatives or acrylamide derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-cyano-N-(5-(4-methylbenzyl)thiazol-2-yl)-3-(p-tolyl)acrylamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Studies may focus on its interactions with biological macromolecules, its effects on cellular processes, and its potential as a therapeutic agent.
Medicine
In medicinal chemistry, this compound is explored for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure allows for the design of materials with tailored functionalities.
Mechanism of Action
The mechanism of action of (Z)-2-cyano-N-(5-(4-methylbenzyl)thiazol-2-yl)-3-(p-tolyl)acrylamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and biological processes.
Comparison with Similar Compounds
Similar Compounds
- (Z)-2-cyano-N-(5-(4-methylphenyl)thiazol-2-yl)-3-(p-tolyl)acrylamide
- (Z)-2-cyano-N-(5-(4-chlorobenzyl)thiazol-2-yl)-3-(p-tolyl)acrylamide
- (Z)-2-cyano-N-(5-(4-fluorobenzyl)thiazol-2-yl)-3-(p-tolyl)acrylamide
Uniqueness
(Z)-2-cyano-N-(5-(4-methylbenzyl)thiazol-2-yl)-3-(p-tolyl)acrylamide is unique due to the presence of the 4-methylbenzyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer specific properties that differentiate it from other similar compounds, such as altered binding affinity to molecular targets or distinct pharmacokinetic profiles.
Properties
IUPAC Name |
(Z)-2-cyano-3-(4-methylphenyl)-N-[5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3OS/c1-15-3-7-17(8-4-15)11-19(13-23)21(26)25-22-24-14-20(27-22)12-18-9-5-16(2)6-10-18/h3-11,14H,12H2,1-2H3,(H,24,25,26)/b19-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLSFJNDOEAUXCC-ODLFYWEKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)C(=CC3=CC=C(C=C3)C)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)/C(=C\C3=CC=C(C=C3)C)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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